molecular formula C16H18O5 B11304027 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B11304027
M. Wt: 290.31 g/mol
InChI Key: RVYSPAKAASKYTF-UHFFFAOYSA-N
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Description

3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4,8-dimethyl-2H-chromen-2-one and ethyl bromoacetate.

    Esterification: The 7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes esterification with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the ethyl ester intermediate.

    Hydrolysis: The ethyl ester intermediate is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
  • 2-(7-butoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
  • (2-oxochromen-3-yl)acetic acid

Uniqueness

3-(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific ethoxy and propanoic acid functional groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C16H18O5

Molecular Weight

290.31 g/mol

IUPAC Name

3-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C16H18O5/c1-4-20-13-7-5-11-9(2)12(6-8-14(17)18)16(19)21-15(11)10(13)3/h5,7H,4,6,8H2,1-3H3,(H,17,18)

InChI Key

RVYSPAKAASKYTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C)C

Origin of Product

United States

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